![molecular formula C16H14N2O4S2 B2960321 Ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate CAS No. 862976-82-7](/img/structure/B2960321.png)
Ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescence Lifetime-Based Binding Assays
This compound exhibits extraordinary fluorescence features, which have been exploited to develop a fluorescence lifetime (FLT)-based binding assay. This assay provides a robust readout that is resistant to autofluorescent and light-absorbing compounds, which are common sources of false positives in drug screening applications . The assay has been validated for high-throughput screening and can accurately determine binding constants for inhibitors against enzymes of the histone deacetylase family.
Drug Screening for Acetylpolyamine Amidohydrolases
The compound’s unique properties make it suitable for drug screening against acetylpolyamine amidohydrolases from Pseudomonas aeruginosa . These enzymes are involved in polyamine metabolism and can interfere with biofilm formation, a major survival strategy of this pathogenic bacterium . The compound can help identify inhibitors with potency and selectivity profiles against this enzyme family.
High-Throughput Screening Assays
Due to its robust fluorescence characteristics, the compound is ideal for high-throughput screening assays. It meets the specifications required for such assays, including the ability to identify compounds with low potency and minimize false-positive hits, thereby reducing the logistic effort for subsequent confirmation procedures .
Enzyme Inhibition Studies
The compound can be used in enzyme inhibition studies, particularly for enzymes that contain a highly conserved deacetylase binding domain with a Zn^2+ ion at the bottom of the binding pocket. This makes it a valuable tool for studying the inhibition of histone deacetylases and related enzymes .
Polyamine Metabolism Research
Research into polyamine metabolism, which is crucial for cell growth and differentiation, can benefit from the use of this compound. It can serve as a probe to study the role of polyamines in biological systems and their interference with processes like biofilm formation .
Development of Novel Ligand Probes
The compound’s fluorescence properties allow for the development of novel ligand probes that can be applied to other homologues of the histone deacetylase family. These probes can be used to study a wide range of enzymes inhibited by N-hydroxy-N’-phenyloctandiamide .
Visible-Light-Induced Radical Bromination
In synthetic chemistry, the compound can be used for visible-light-induced radical bromination. This process is effective for producing bromomethylquinolines, which are valuable intermediates for synthesizing various quinoline scaffold derivatives .
Synthesis of Quinoline Scaffold Derivatives
The compound serves as a key intermediate in the synthesis of quinoline scaffold derivatives. These derivatives are important in medicinal chemistry for creating compounds with potential therapeutic applications .
Mecanismo De Acción
Target of Action
The primary targets of this compound are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .
Mode of Action
The compound interacts with its targets through a fluorescence lifetime-based binding assay . The extraordinary fluorescence features of the recently discovered [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop an FLT-based binding assay with exceptionally robust readout .
Biochemical Pathways
The compound affects the polyamine metabolism pathway . Polyamines were reported to interfere with biofilm formation , the major success strategy of the notorious hospital pathogen P. aeruginosa .
Pharmacokinetics
The compound is solid at room temperature , which may influence its absorption and distribution characteristics.
Result of Action
The compound has been shown to inhibit the activity of HDACs and APAHs . This inhibition can lead to changes in the polyamine metabolism and interfere with biofilm formation , potentially making it useful in combating infections caused by P. aeruginosa .
Propiedades
IUPAC Name |
ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-3-20-15(19)14-8(2)4-13(24-14)18-16-17-9-5-10-11(22-7-21-10)6-12(9)23-16/h4-6H,3,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAHEMQVRWXNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC2=NC3=CC4=C(C=C3S2)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


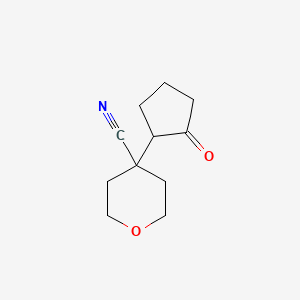
![8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960241.png)
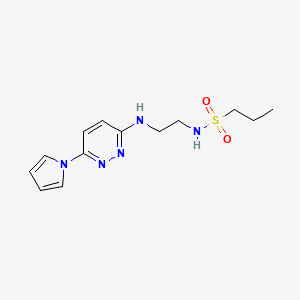
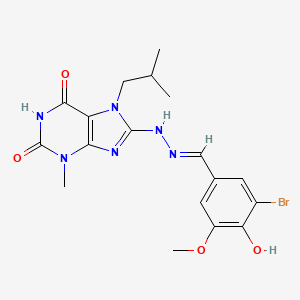
![N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide](/img/structure/B2960245.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2960247.png)
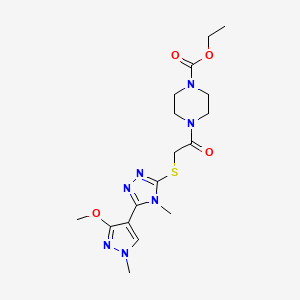
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyano-3-methylbutyl)acetamide](/img/structure/B2960252.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2960253.png)


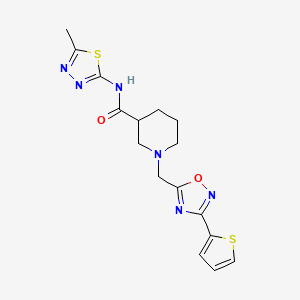
![6-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B2960260.png)